2-Benzyloxy-5-bromo-3-chloroanisole

Lipophilicity optimization Drug-likeness Blood-brain barrier permeability

2-Benzyloxy-5-bromo-3-chloroanisole (CAS 1345471-50-2) is a trisubstituted anisole derivative containing a benzyloxy, bromo, and chloro substituent on a single aromatic ring. Its well-defined molecular architecture (SMILES: COC1=C(C(=CC(=C1)Br)Cl)OCC2=CC=CC=C2) and computable physicochemical properties make it a valuable synthetic intermediate or research probe in medicinal chemistry and material science programs.

Molecular Formula C14H12BrClO2
Molecular Weight 327.6 g/mol
CAS No. 1345471-50-2
Cat. No. B1373829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-5-bromo-3-chloroanisole
CAS1345471-50-2
Molecular FormulaC14H12BrClO2
Molecular Weight327.6 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)Br)Cl)OCC2=CC=CC=C2
InChIInChI=1S/C14H12BrClO2/c1-17-13-8-11(15)7-12(16)14(13)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeyPSGRAIZMYQRZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-5-bromo-3-chloroanisole (CAS 1345471-50-2): Core Physicochemical and Structural Profile for Informed Procurement


2-Benzyloxy-5-bromo-3-chloroanisole (CAS 1345471-50-2) is a trisubstituted anisole derivative containing a benzyloxy, bromo, and chloro substituent on a single aromatic ring [1]. Its well-defined molecular architecture (SMILES: COC1=C(C(=CC(=C1)Br)Cl)OCC2=CC=CC=C2) and computable physicochemical properties make it a valuable synthetic intermediate or research probe in medicinal chemistry and material science programs [1].

Why Closely Related Halogenated Anisole Analogs Cannot Substitute 2-Benzyloxy-5-bromo-3-chloroanisole in Research and Development Pipelines


The specific combination of a benzyloxy protecting group with both bromine and chlorine substituents on the aromatic core creates a distinct electronic and steric environment that controls reactivity during cross-coupling, demethylation, and further functionalization steps [1]. Simply interchanging the positions of the halogens, or replacing a bromine with a chlorine, alters the regioselectivity of palladium-catalyzed coupling (e.g., Suzuki–Miyaura) and the pharmacokinetic profile of downstream lead compounds, directly impacting hit-to-lead optimization timelines [1]. The quantitative evidence below demonstrates that our target compound occupies a property niche that its closest analogs fail to replicate.

2-Benzyloxy-5-bromo-3-chloroanisole: A Quantitative Differential Evidence Guide Against its Closest Analogs


Lipophilicity (XLogP3-AA): 2-Benzyloxy-5-bromo-3-chloroanisole vs. the Mono-Halogenated Analog 2-Benzyloxy-3-chloroanisole

The introduction of an additional halogen (bromine) into the 2-benzyloxy-3-chloroanisole scaffold shifts the XLogP3-AA by approximately 0.77 units, from 3.93 for the monochloro analog to 4.70 for the target compound, based on PubChem-computed values [1]. This difference places the target compound in a lipophilicity range more suitable for central nervous system (CNS) drug design, where optimal LogP values typically lie between 2 and 5, while the monochloro analog may be suboptimal for passive blood-brain barrier permeation [2].

Lipophilicity optimization Drug-likeness Blood-brain barrier permeability

Molecular Complexity and Heavy Atom Count: Differentiating 2-Benzyloxy-5-bromo-3-chloroanisole from the Debenzylated Analog 3-Bromo-5-chloroanisole

The target compound carries 18 heavy atoms, whereas 3-bromo-5-chloroanisole (CAS 174913-12-3), which lacks the benzyloxy substituent, has only 9 heavy atoms [1][2]. The benzyloxy group serves as a masked phenol, enabling late-stage deprotection to the corresponding hydroxyl derivative, a transformation not available with the simpler alkyl-aryl ether. This increased complexity makes the target compound a more versatile building block for constructing polyfunctional libraries with tunable hydrogen-bond donor capacity following deprotection [3].

Fragment-based drug discovery Molecular complexity Synthetic intermediate versatility

Topological Polar Surface Area (TPSA): 2-Benzyloxy-5-bromo-3-chloroanisole vs. the Regioisomeric 5-Benzyloxy-2-bromoanisole

Despite having the same benzyloxy and bromo substituents, the positioning of the methoxy group in the target compound (C-3) versus the regioisomer 5-Benzyloxy-2-bromoanisole (CAS 171768-67-5, where methoxy is at C-1) results in a different molecular shape and electronic distribution. The TPSA of the target compound is 18.5 Ų compared to 18.5 Ų for the regioisomer, indicating identical polarity, but the distinct substitution pattern alters the vector of the methoxy group, which can affect binding to a target pocket [1]. This difference in the spatial orientation of the methoxy group can lead to divergent structure-activity relationships (SAR) in biological assays [2].

Polar surface area Membrane permeability Drug absorption

Purity and Storage Stability: Vendor-Specified Quality Metrics for 2-Benzyloxy-5-bromo-3-chloroanisole

Reputable vendors report a minimum purity of ≥98% for the target compound, with recommended storage at 2–8°C in a sealed, dry environment . In contrast, the analogous compound 2-benzyloxy-3-chloroanisole is offered with a purity specification of typically 95–97%, suggesting a lower level of quality assurance for the mono-halogenated analog . The higher purity threshold for the target compound reduces the burden of pre-use purification and improves reproducibility in quantitative structure-activity relationship (QSAR) studies and biological replicate experiments.

Compound quality control Procurement specification Stability assessment

Calculated Drug-Likeness: 2-Benzyloxy-5-bromo-3-chloroanisole Demonstrates a Favorable Rotatable Bond Count for Conformational Restriction

The target compound possesses 4 rotatable bonds, compared to 5 for the widely used building block 4-(benzyloxy)-2-bromoanisole [1]. According to the Veber rule, compounds with ≤10 rotatable bonds are more likely to exhibit good oral bioavailability; however, within this favorable range, a lower rotatable bond count suggests reduced conformational flexibility and thus lower entropy penalty upon target binding, which can enhance binding affinity [2]. The target compound achieves this lower rotatable bond count due to the presence of the additional chlorine substituent, which restricts rotational freedom relative to analogs lacking this substitution.

Drug-likeness Conformational entropy Lead-likeness

Optimal Research and Industrial Deployment Scenarios for 2-Benzyloxy-5-bromo-3-chloroanisole (CAS 1345471-50-2)


Scaffold for Structure-Activity Relationship (SAR) Exploration in CNS Drug Discovery Programs

With its elevated lipophilicity (XLogP3-AA = 4.7) and moderate topological polar surface area (TPSA = 18.5 Ų), 2-benzyloxy-5-bromo-3-chloroanisole is well-suited as a core scaffold for designing brain-penetrant small molecules [1]. The presence of both bromine and chlorine atoms enables sequential chemoselective cross-coupling (e.g., Suzuki–Miyaura at the bromine position followed by Buchwald–Hartwig amination at the chlorine position), facilitating rapid library synthesis for CNS target identification [2].

Late-Stage Functionalization Intermediate for Prodrug and Bioconjugate Synthesis

The benzyloxy group acts as a latent phenolic hydroxyl handle that can be unmasked via hydrogenolysis under mild conditions [1]. This orthogonal protection strategy allows researchers to install phosphate, sulfate, or glucuronide prodrug moieties after the halogen substituents have been elaborated, providing a convergent route to metabolite mimics for pharmacokinetic studies [2].

Analytical Reference Standard for GC-MS and HPLC Method Validation in Environmental Monitoring

Given the compound's well-defined structure, high purity (≥98%), and stability under recommended storage conditions (sealed, 2–8°C), it serves as an excellent calibration standard for quantifying trace levels of halogenated anisoles in environmental samples [1]. Its unique mass fragmentation pattern (monoisotopic mass = 325.97092 Da) provides unambiguous identification in complex matrices [1].

Building Block for Halogen-Enriched Fragment Libraries in Biophysical Screening

The heavy atom count (18) and the presence of two distinct halogen atoms (Br and Cl) make the compound a valuable fragment for X-ray crystallography and surface plasmon resonance (SPR) screening [1]. The anomalous scattering signal from bromine facilitates phasing in protein–ligand co-crystallography, while the chlorine provides a weaker but complementary electron density marker for orthogonal validation of binding poses [2].

Quote Request

Request a Quote for 2-Benzyloxy-5-bromo-3-chloroanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.